Absolute Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer for Asymmetric Synthesis Fidelity
The (S)-enantiomer (CAS 2166251-13-2) has the absolute configuration [(3S)-1-ethylpyrrolidin-3-yl]methanol with a defined stereocenter count of 1 and 0 undefined stereocenters, as confirmed by its InChI Key (OQESQLHTMOOSST-ZETCQYMHSA-N) [1]. In contrast, the (R)-enantiomer (CAS 1360801-09-7) bears the opposite configuration with InChI Key OQESQLHTMOOSST-SSDOTTSWSA-N [2]. This inversion of absolute configuration is non-interchangeable in diastereoselective syntheses, where the spatial orientation of the hydroxymethyl group dictates facial selectivity in subsequent reactions [3].
| Evidence Dimension | Absolute stereochemical configuration at C3 |
|---|---|
| Target Compound Data | S-configuration; InChI Key OQESQLHTMOOSST-ZETCQYMHSA-N; optical rotation not reported but chirality defined as (S) [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 1360801-09-7): R-configuration; InChI Key OQESQLHTMOOSST-SSDOTTSWSA-N [2] |
| Quantified Difference | Opposite absolute configuration; non-superimposable mirror images; distinct InChI Keys reflecting opposite stereochemistry [1][2] |
| Conditions | Stereochemical assignment by InChI and SMILES notation; CAS registry differentiation |
Why This Matters
Procuring the incorrect enantiomer can invert the stereochemical outcome of a chiral synthesis, potentially yielding the wrong diastereomer or enantiomer in the final target molecule.
- [1] Kuujia.com. (2024). (S)-(1-Ethyl-pyrrolidin-3-yl)-methanol – CAS 2166251-13-2, InChI & SMILES. Retrieved from https://www.kuujia.com/cas-2166251-13-2.html View Source
- [2] PubChem. (2024). [(3R)-1-ethylpyrrolidin-3-yl]methanol – CID 28064484. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3R_-1-ethylpyrrolidin-3-yl_methanol View Source
- [3] Lackovičová, D., Fischer, R., Filipová, A., & Fišera, Ľ. (2022). New strategy for preparation of hydroxymethyl substituted pyrrolidines and pyrrolizidines. Slovak University of Technology. Retrieved from https://kis.cvt.stuba.sk View Source
